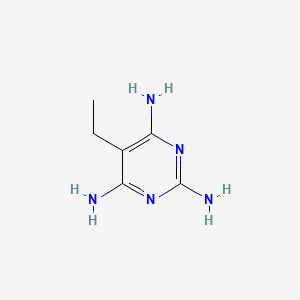

5-Ethylpyrimidine-2,4,6-triamine

Description

Significance of Pyrimidine (B1678525) Scaffold in Heterocyclic Chemistry

The pyrimidine scaffold, a six-membered ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of heterocyclic chemistry. Its prevalence in the very fabric of life, forming the structural basis of the nucleobases uracil, thymine, and cytosine in RNA and DNA, underscores its profound biological significance. This inherent biocompatibility makes pyrimidine derivatives particularly attractive for the development of therapeutic agents, as they can readily interact with biological systems. ontosight.ai The versatility of the pyrimidine ring allows for a wide array of chemical modifications, enabling the synthesis of a vast library of compounds with diverse electronic and steric properties. This adaptability has cemented the pyrimidine scaffold as a "privileged structure" in medicinal chemistry, consistently appearing in a multitude of FDA-approved drugs with applications ranging from anticancer to antiviral and antibacterial therapies. ontosight.airesearchgate.net

Overview of Triaminopyrimidine Architectures

Within the broad family of pyrimidines, triaminopyrimidine architectures represent a particularly interesting subclass. Characterized by the presence of three amino groups attached to the pyrimidine core, these compounds exhibit a unique set of properties. The amino groups, acting as strong electron-donating substituents, significantly influence the electronic nature of the pyrimidine ring, enhancing its basicity and potential for hydrogen bonding. mdpi.com This structural feature is crucial for their interaction with biological targets, often serving as key pharmacophoric elements. Triaminopyrimidines, such as the well-known 2,4,6-triaminopyrimidine (B127396), have been investigated for their diverse biological activities and their ability to form stable complexes with metal ions. researchgate.net Their synthesis and chemical behavior continue to be an active area of research. ijpsr.com

Contextualization of 5-Ethylpyrimidine-2,4,6-triamine within Pyrimidine Chemistry

This compound emerges as a specific and intriguing member of the triaminopyrimidine family. It is distinguished by the presence of an ethyl group at the 5-position of the pyrimidine ring, in addition to the three amino groups at positions 2, 4, and 6. ontosight.ai This ethyl substituent introduces a lipophilic character to the molecule, potentially influencing its solubility, membrane permeability, and interactions with hydrophobic pockets in biological targets. The synthesis of this compound typically involves multi-step reaction pathways, often starting from simpler pyrimidine precursors and involving nitration, reduction, and alkylation steps to introduce the desired functional groups. ontosight.ai Its characterization is confirmed through a suite of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, to elucidate its precise molecular structure and purity. ontosight.ai

Scope and Objectives of Research on this compound

The primary objective of research on this compound is to thoroughly investigate its chemical properties and explore its potential applications, particularly in the realm of medicinal chemistry and materials science. Studies on this compound and its close analogs aim to understand how the interplay of the triamino and ethyl functionalities dictates its biological activity. While specific, detailed research on the biological activities of this compound is still emerging, preliminary investigations into related 5-substituted pyrimidine derivatives suggest potential antiviral, antibacterial, and cytotoxic properties. nih.govnih.gov The ongoing research seeks to synthesize and characterize novel derivatives, evaluate their biological efficacy through in-vitro and in-vivo studies, and establish clear structure-activity relationships. This foundational knowledge is crucial for guiding the rational design of new therapeutic agents and functional materials based on the this compound scaffold.

Data Tables

Physical and Chemical Properties of Pyrimidine Derivatives

| Property | This compound | 2,4,6-Triaminopyrimidine (for comparison) |

| Molecular Formula | C6H11N5 | C4H7N5 |

| Molecular Weight | 153.19 g/mol | 125.13 g/mol nih.gov |

| Appearance | Solid (predicted) | Crystalline solid nih.gov |

| Melting Point | Not available | 249-251 °C nih.gov |

| Solubility | Expected to have some solubility in organic solvents and aqueous acidic solutions. | Soluble in water. |

Note: Some data for this compound is predicted or based on general characteristics of similar compounds due to limited available experimental data.

Spectroscopic Data of Pyrimidine Derivatives

| Spectroscopic Technique | This compound (Expected/Typical) | 2,4,6-Triaminopyrimidine (Reference Data) |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet) and amino protons. A singlet for the C5-H is absent due to substitution. | Signals for the C5 proton and the amino protons. |

| ¹³C NMR | Resonances for the ethyl carbons and the pyrimidine ring carbons, with the C5 carbon shifted due to the ethyl substituent. | Resonances for the pyrimidine ring carbons. |

| Infrared (IR) | Characteristic N-H stretching vibrations for the amino groups, C-H stretching for the ethyl group, and C=N and C=C stretching from the pyrimidine ring. | N-H stretching vibrations around 3448 cm⁻¹ and 3315 cm⁻¹. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to its molecular weight (m/z 153.19). | A molecular ion peak at m/z 125. |

Note: Spectroscopic data for this compound is presented as expected values based on its structure and data from analogous compounds, as specific experimental spectra are not widely published.

Structure

3D Structure

Properties

CAS No. |

24867-19-4 |

|---|---|

Molecular Formula |

C6H11N5 |

Molecular Weight |

153.19 g/mol |

IUPAC Name |

5-ethylpyrimidine-2,4,6-triamine |

InChI |

InChI=1S/C6H11N5/c1-2-3-4(7)10-6(9)11-5(3)8/h2H2,1H3,(H6,7,8,9,10,11) |

InChI Key |

JMJXZCVZSCWVDV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=C(N=C1N)N)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Ethylpyrimidine 2,4,6 Triamine and Analogous Structures

De Novo Cyclization Approaches for Pyrimidine (B1678525) Core Formation

De novo synthesis offers a direct route to the pyrimidine skeleton by cyclizing smaller, acyclic fragments. nih.gov This approach is fundamental in creating a wide array of substituted pyrimidines from commercially available starting materials like amidines. nih.govmicrobenotes.com

Reactions Involving Guanidine (B92328) and Ethyl Cyanoacetate (B8463686) Derivatives

A primary method for constructing the 2,4,6-triaminopyrimidine (B127396) scaffold involves the condensation reaction between guanidine and a derivative of ethyl cyanoacetate. In a typical procedure, guanidine, or one of its salts, is reacted with an appropriately substituted cyanoacetate. For the synthesis of the target molecule, this would be ethyl 2-cyanobutanoate. The reaction proceeds via the formation of a six-membered ring, driven by the nucleophilic character of the guanidine nitrogens attacking the electrophilic carbon atoms of the cyanoacetate derivative.

While direct literature on the reaction with ethyl 2-cyanobutanoate to yield 5-ethylpyrimidine-2,4,6-triamine is specific, analogous syntheses are well-documented. For instance, the reaction of guanidine with malononitrile (B47326) in the presence of a base and subsequent nitrosation is a known route to 5-nitroso-2,4,6-triaminopyrimidine (B18466), a key intermediate that can be further modified. google.comgoogle.com This highlights the versatility of guanidine as a cornerstone in pyrimidine synthesis.

Condensation of Malononitriles with Amidine Derivatives

The condensation of malononitriles with amidine derivatives represents another robust strategy for forming the pyrimidine core. nih.gov This method is particularly useful for producing a variety of substituted pyrimidines. The general reaction involves an amidine, such as guanidine, reacting with a substituted malononitrile. To obtain a 5-ethyl derivative, ethylmalononitrile (B1618085) would be the required starting material.

The process is often carried out in the presence of a base, and various solvents can be employed. A related process describes the preparation of 5-nitroso-2,4,6-triaminopyrimidine by reacting malononitrile with a guanidine salt in the presence of a nitrite. google.com The resulting intermediate is then cyclized, sometimes thermally in a polar aprotic solvent, to form the pyrimidine ring. google.com This underlying principle can be adapted for the synthesis of this compound by using the corresponding ethyl-substituted malononitrile.

Amination Strategies for Halogenated Pyrimidine Precursors

An alternative to de novo synthesis is the functionalization of a pre-formed pyrimidine ring, often starting with a halogenated precursor like 2,4,6-trichloropyrimidine (B138864). chemicalbook.com This compound serves as a versatile scaffold for introducing amino groups through nucleophilic aromatic substitution (SNAr) reactions. acs.orgresearchgate.net

Nucleophilic Substitution of Chlorinated Pyrimidines

The chlorine atoms on 2,4,6-trichloropyrimidine can be sequentially or simultaneously replaced by amino groups through reaction with an amine source, such as ammonia (B1221849) or sodium amide. researchgate.net The different positions on the pyrimidine ring (C2, C4, and C6) exhibit varied reactivity towards nucleophiles, which can be exploited for regioselective synthesis. acs.org The reaction of 2,4,6-trichloropyrimidine with ammonia under pressure and heat would lead to the formation of 2,4,6-triaminopyrimidine. To introduce the ethyl group at the C5 position, a subsequent derivatization step would be necessary.

The reactivity of the chlorine atoms is influenced by the electronic effects of the ring nitrogens. Generally, the chlorine at the C4 position is the most susceptible to nucleophilic attack, followed by the C2 and C6 positions. acs.org This differential reactivity allows for controlled, stepwise substitution.

Influence of Reaction Conditions on Amination Selectivity

For example, in the amination of 6-aryl-2,4-dichloropyrimidine, the use of LiHMDS as a base with a palladium catalyst favors the formation of the C4-substituted product when reacting with aliphatic secondary amines. acs.org Conversely, reactions with aromatic amines under similar conditions can proceed without a catalyst and still show high regioselectivity for the C4 position. acs.org The choice of solvent can also alter the ratio of isomeric products. For instance, the reaction of 2,4,6-trichloropyrimidine with substituted anilines in ethanol (B145695) primarily yields the 4-substituted product. researchgate.net These findings demonstrate that careful tuning of reaction parameters is crucial for achieving the desired substitution pattern in the synthesis of complex pyrimidine derivatives.

| Substrate | Nucleophile | Conditions (Base, Catalyst, Solvent) | Major Product | Reference |

|---|---|---|---|---|

| 6-aryl-2,4-dichloropyrimidine | Aliphatic secondary amine | LiHMDS, Pd catalyst | C4-amination | acs.org |

| 6-aryl-2,4-dichloropyrimidine | Aromatic amine | No catalyst required | C4-amination | acs.org |

| 2,4,6-trichloropyrimidine | Substituted aniline | Ethanol | 4-substituted isomer | researchgate.net |

| 2,4,6-trichloropyrimidine | Dibutylamine | K₂CO₃, DMAc | 70:30 ratio of C4 to C2 isomer | acs.org |

Derivatization of Pre-formed Pyrimidine Rings at the C5-Position

Introducing substituents at the C5 position of a pyrimidine ring is a key strategy for creating structural diversity. nih.gov This is particularly relevant for synthesizing this compound from a pre-formed 2,4,6-triaminopyrimidine core. The C5 position is a privileged site for modification in many biologically active pyrimidine derivatives. nih.gov

Alkylation at the C5 position can be achieved through various methods. One common approach involves the reaction of the pyrimidine with an electrophilic alkylating agent. For the introduction of an ethyl group, this would typically involve reagents like ethyl iodide or diethyl sulfate. The reactivity of the C5 position can be enhanced by the presence of activating groups on the pyrimidine ring.

Introduction of the Ethyl Moiety at the C5 Position

The introduction of an ethyl group at the C5 position of the pyrimidine ring is a key synthetic step. This substitution can significantly influence the biological activity of the resulting molecule. nih.gov Generally, electrophilic substitution at the C5 position of the pyrimidine ring is more facile than at other positions due to its comparatively lower electron deficiency. wikipedia.org

One common strategy involves the use of a pre-functionalized starting material where the ethyl group is already in place before the pyrimidine ring is constructed. An alternative approach is the direct ethylation of a pre-formed pyrimidine ring. This can be achieved through various methods, including Friedel-Crafts alkylation or by utilizing organometallic reagents. The choice of method often depends on the other substituents present on the pyrimidine ring, as they can influence the reactivity and regioselectivity of the ethylation reaction.

Enzymatic methods are also employed for the methylation of the 5-position of the pyrimidine ring, a process that shares mechanistic similarities with ethylation. umich.edu These biocatalytic approaches can offer high selectivity under mild reaction conditions.

Synthesis of Substituted this compound Analogues

The synthesis of substituted analogues of this compound allows for the exploration of structure-activity relationships, which is crucial for drug discovery. nih.gov A variety of synthetic strategies have been developed to introduce different substituents at various positions of the pyrimidine core.

A common approach involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a guanidine derivative. By choosing appropriately substituted starting materials, a diverse range of analogues can be prepared. For instance, substituted acetophenones and benzaldehydes can be used in one-pot reactions to generate 2,4,6-triaryl-substituted pyridines, a class of compounds related to pyrimidines.

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient synthesis of pyrimidine analogues. This technique can significantly shorten reaction times and improve yields compared to conventional heating methods. jchemrev.comresearchgate.net For example, the one-step, microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine analogues has been reported, utilizing various substituted amines as starting materials. jchemrev.com

The following table provides examples of synthetic methods for pyrimidine analogues:

| Starting Materials | Reagents and Conditions | Product | Reference |

| 2-cyanoacetamide, sulphur, isothiocyanate | Cyclisation, chlorination | 5-trifluoromethyl-thiazolo[4,5-d]pyrimidines | jchemrev.com |

| 2-amino-4-chloro-pyrimidine, substituted amines | Anhydrous propanol, triethylamine (B128534), microwave | 2-amino-4-chloro-pyrimidine analogues | jchemrev.com |

| Alkylated ketone, 4-(pyrimidin-5-yl)benzaldehyde | Ethanol | Pyrimidine analogues via chalcone (B49325) cyclization | jchemrev.com |

| 6-alkyl-2-thiouracil, benzyl (B1604629) chloride | POCl3, various amines | 2,4,6-trisubstituted pyrimidine analogues | researchgate.net |

Mechanistic Insights into Synthetic Transformations

A thorough understanding of the reaction mechanisms involved in pyrimidine synthesis is essential for optimizing reaction conditions and developing new synthetic routes.

Elucidation of Reaction Pathways and Intermediates

The synthesis of pyrimidines often proceeds through a series of condensation and cyclization reactions. For example, the reaction of 2H-azirine-2-carboxylates with triethylamine can lead to the formation of pyrimidine-4,6-dicarboxylates through an oxidative cyclodimerization process. researchgate.net Detailed studies, including the use of Density Functional Theory (DFT) calculations, have helped to elucidate the complex reaction pathway, which involves the formation of key intermediates such as azomethine ylides. researchgate.net

In the synthesis of 2,4,6-triaryl pyridines, the reaction is believed to proceed through a 1,5-dione intermediate formed from the condensation of an acetophenone (B1666503) and a benzaldehyde. This intermediate then reacts with an ammonium (B1175870) source to form the pyridine (B92270) ring.

The Dimroth rearrangement is another important mechanistic pathway observed in pyrimidine chemistry, which involves ring cleavage and re-cyclization. wikipedia.org

Optimization of Reaction Parameters for Yield and Purity

The optimization of reaction parameters is a critical aspect of synthetic chemistry, aiming to maximize the yield and purity of the desired product. creative-proteomics.com Key parameters that are often optimized include temperature, reaction time, solvent, and the choice and concentration of catalysts.

The use of catalysts is also crucial for many pyrimidine syntheses. For example, the synthesis of 2,4,6-triaryl pyridines can be efficiently catalyzed by cobalt nanoparticles immobilized on magnetic hydrotalcite. This catalyst is not only effective but also easily recyclable, making the process more environmentally friendly.

The following table summarizes the optimization of reaction conditions for a generic pyrimidine synthesis:

| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |

| Catalyst | None | Acid | Base | Metal Catalyst |

| Solvent | Water | Ethanol | Toluene | Solvent-free |

| Temperature | Room Temp | 50 °C | 100 °C | Reflux |

| Reaction Time | 24 h | 12 h | 6 h | 1 h |

Advanced Spectroscopic and Structural Characterization of 5 Ethylpyrimidine 2,4,6 Triamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Proton (¹H) NMR spectroscopy of 5-Ethylpyrimidine-2,4,6-triamine is expected to reveal distinct signals corresponding to the ethyl and amino groups attached to the pyrimidine (B1678525) core. While specific spectral data for the ethyl derivative is not widely published, analysis of the parent compound, 2,4,6-triaminopyrimidine (B127396), provides a foundational understanding. nih.gov For 2,4,6-triaminopyrimidine, the single proton on the pyrimidine ring (H-5) and the protons of the three amino groups give rise to characteristic signals.

For this compound, the spectrum would be more complex. The H-5 proton is replaced by an ethyl group, which would introduce two new signals: a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling with each other. The amino (-NH₂) protons would likely appear as broad singlets, and their chemical shift can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Amino (-NH₂) | Variable (e.g., 4.0-7.0) | Broad Singlet | Shift and broadening are highly dependent on solvent and concentration. |

| Methylene (-CH₂) | ~2.4 - 2.8 | Quartet (q) | Coupled to the methyl protons. |

Note: Predicted values are estimates. Actual values can vary based on experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In this compound, the chemical shifts of the pyrimidine ring carbons provide insight into the molecule's aromaticity and the electronic influence of the substituents. The three amino groups are strong electron-donating groups, which increase the electron density in the pyrimidine ring and typically shift the ring carbon signals to higher fields (lower ppm values) compared to unsubstituted pyrimidine.

The presence of the ethyl group would add two signals to the spectrum corresponding to its methylene and methyl carbons. Based on data for the closely related 2,4,6-triaminopyrimidine, the pyrimidine carbons are expected in the aromatic region, confirming the ring's aromatic character. nih.govchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C2, C4, C6 | ~160 - 165 | Carbons attached to amino groups, highly deshielded by nitrogen. |

| C5 | ~75 - 85 | Carbon attached to the ethyl group. Shifted upfield relative to other ring carbons. |

| Methylene (-CH₂) | ~20 - 25 |

Note: Predicted values are based on data for 2,4,6-triaminopyrimidine nih.govchemicalbook.com and typical substituent effects. Actual values can vary.

Given the multiple nitrogen atoms in this compound, Nitrogen-15 (¹⁵N) NMR is a uniquely powerful, albeit less common, technique for its characterization. researchgate.net This method is exceptionally sensitive to the electronic environment of nitrogen atoms and can provide unambiguous evidence for determining sites of protonation and identifying the predominant tautomeric forms in solution. nih.govsigmaaldrich.com

The pyrimidine ring can exist in different tautomeric forms (amino vs. imino), and protonation can occur at either the ring nitrogens or the exocyclic amino groups. acs.org Each of these possibilities results in a distinct electronic environment for the nitrogen atoms. Consequently, the ¹⁵N NMR spectrum would show unique chemical shifts for each isomeric or protonated state. For example, the protonation of a specific nitrogen atom leads to a significant change in its ¹⁵N chemical shift, allowing for precise identification of the protonation site. nih.gov While requiring ¹⁵N-enriched samples or specialized long-acquisition experiments for natural abundance studies, this technique offers unparalleled insight into the compound's acid-base chemistry and structural dynamics in solution. nih.govyoutube.com

The choice of solvent can significantly influence NMR spectra, particularly for molecules with exchangeable protons like the amino groups in this compound. organicchemistrydata.org The chemical shifts of N-H protons are especially sensitive to hydrogen bonding. thieme-connect.de

In aprotic and nonpolar solvents like chloroform-d (B32938) (CDCl₃), intermolecular hydrogen bonding between solute molecules is more prevalent. In contrast, in hydrogen-bond accepting solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆, the solute's N-H protons will form strong hydrogen bonds with the solvent molecules. This interaction typically causes a significant downfield shift (to higher ppm values) of the N-H signals and can also lead to signal broadening. organicchemistrydata.orgresearchgate.net The aromatic solvent benzene-d₆ can induce notable shifts due to its magnetic anisotropy, affecting nearby protons differently depending on their spatial orientation relative to the benzene (B151609) ring. organicchemistrydata.org These solvent-induced shifts can be leveraged to resolve overlapping signals and gain further structural information. unn.edu.ng

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the FTIR spectrum would be dominated by absorptions corresponding to the N-H bonds of the amino groups, the C-H bonds of the ethyl group, and the vibrations of the pyrimidine ring.

Analysis of the parent compound, 2,4,6-triaminopyrimidine, shows characteristic peaks for the amino groups and the pyrimidine ring. researchgate.netresearchgate.net The spectrum of the 5-ethyl derivative would be expected to display these features along with additional peaks from the ethyl group.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500 - 3300 | N-H stretching (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 2960 - 2850 | C-H stretching | Ethyl Group (-CH₂CH₃) |

| 1650 - 1550 | C=C and C=N stretching | Pyrimidine Ring |

Note: These are typical ranges. The exact position and intensity of peaks can be influenced by the solid-state packing or solvent used.

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its chemical structure and bonding. For this compound, this analysis would reveal characteristic vibrations of the pyrimidine ring, the ethyl substituent, and the amine functional groups.

A hypothetical Raman spectrum would be acquired by irradiating a sample of this compound with a monochromatic laser source. The scattered light, collected and analyzed by a spectrometer, would show shifts in frequency corresponding to the specific vibrational modes of the molecule.

Expected Vibrational Modes:

Pyrimidine Ring Vibrations: The spectrum would be expected to show a series of bands corresponding to the stretching and bending modes of the C-N and C-C bonds within the heterocyclic ring. Aromatic ring breathing modes, which are often strong in Raman spectra, would also be anticipated.

Amine Group Vibrations: The N-H stretching vibrations of the three amino groups (-NH₂) would likely appear as prominent bands in the high-frequency region of the spectrum. N-H bending (scissoring) and wagging modes would be observed at lower frequencies.

Ethyl Group Vibrations: The C-H stretching and bending vibrations of the ethyl group (-CH₂CH₃) would also be present, providing confirmation of this substituent.

C-N Stretching Vibrations: The stretching vibrations of the C-N bonds connecting the amino groups to the pyrimidine ring would also be identifiable.

A detailed analysis of the positions, intensities, and polarization of these Raman bands would allow for a comprehensive assignment of the molecular vibrational modes, offering deep insight into the molecule's structure.

Hypothetical Raman Spectroscopy Data Table for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment (Hypothetical) |

|---|---|

| ~3400-3500 | N-H stretching (asymmetric and symmetric) |

| ~3000-3100 | Aromatic C-H stretching |

| ~2850-2970 | Aliphatic C-H stretching (ethyl group) |

| ~1600-1650 | N-H bending (scissoring) |

| ~1550-1600 | Pyrimidine ring stretching (C=C, C=N) |

| ~1450 | CH₂ bending (scissoring) |

| ~1375 | CH₃ symmetric bending (umbrella mode) |

| ~1200-1300 | C-N stretching (amino groups) |

| ~950-1050 | Pyrimidine ring breathing mode |

This table is a hypothetical representation of expected Raman shifts and is not based on experimental data.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, both Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) would be employed for a thorough analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Mass Determination

ESI-MS is a soft ionization technique that is particularly well-suited for polar molecules like this compound, as it typically produces intact protonated molecules. In a hypothetical ESI-MS experiment, a solution of the compound would be sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, charged molecular ions are released and directed into the mass analyzer.

For this compound (C₆H₁₁N₅), the expected monoisotopic mass is approximately 153.10 g/mol . In positive ion mode ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺.

Hypothetical ESI-MS Data Table for this compound

| Ion | Hypothetical m/z (Mass-to-Charge Ratio) |

|---|---|

| [M+H]⁺ | ~154.11 |

This table is a hypothetical representation of expected m/z values and is not based on experimental data.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

To confirm the elemental composition of this compound, High-Resolution Mass Spectrometry (HRMS) would be utilized. HRMS provides highly accurate mass measurements, allowing for the determination of the precise elemental formula.

By comparing the experimentally measured exact mass of the protonated molecule [M+H]⁺ with the calculated theoretical exact mass, the elemental composition can be unequivocally confirmed, distinguishing it from other compounds with the same nominal mass.

Hypothetical HRMS Data for this compound

| Parameter | Value (Hypothetical) |

|---|---|

| Formula | C₆H₁₁N₅ |

| Calculated Exact Mass of [M+H]⁺ | 154.1087 |

| Measured Exact Mass of [M+H]⁺ | 154.1085 |

| Mass Error (ppm) | 1.3 |

This table is a hypothetical representation of expected HRMS data and is not based on experimental data.

X-ray Crystallography

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

To perform this analysis, a suitable single crystal of this compound would need to be grown. This crystal would then be mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is a direct consequence of its internal repeating structure. By analyzing the positions and intensities of the diffracted X-ray beams, the electron density map of the molecule can be constructed, and from this, the precise positions of all atoms can be determined.

The resulting data would include the crystal system, space group, and the dimensions of the unit cell.

Hypothetical Crystallographic Data Table for this compound

| Parameter | Value (Hypothetical) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 7.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 778.9 |

| Z (Molecules per unit cell) | 4 |

This table is a hypothetical representation of expected crystallographic data and is not based on experimental data.

Analysis of Intermolecular Interactions and Crystal Packing

The detailed structural information obtained from X-ray crystallography would also allow for a thorough analysis of the intermolecular interactions that govern the crystal packing. For this compound, the presence of multiple amino groups suggests that hydrogen bonding would be a dominant intermolecular force.

Expected Intermolecular Interactions:

Hydrogen Bonding: The amino groups can act as both hydrogen bond donors (N-H) and acceptors (the lone pair on the nitrogen atoms). It is highly probable that an extensive network of intermolecular N-H···N hydrogen bonds would be observed, linking the molecules into chains, sheets, or a three-dimensional network.

π-π Stacking: The aromatic pyrimidine ring could participate in π-π stacking interactions with adjacent rings, further stabilizing the crystal structure.

A detailed analysis of these interactions would provide a comprehensive understanding of the supramolecular assembly of this compound in the solid state.

Conformational Analysis in the Crystalline State

The conformational flexibility of this compound primarily arises from the rotation of the ethyl group at the C5 position and the orientation of the three amino groups. The pyrimidine ring itself is expected to be largely planar due to its aromatic character.

Theoretical Conformational Preferences:

Computational studies on similar substituted pyrimidines suggest that the ethyl group will adopt a conformation that minimizes steric hindrance with the adjacent amino groups at the C4 and C6 positions. The most stable conformation is likely one where the C-C bond of the ethyl group is oriented away from the plane of the pyrimidine ring.

Hypothetical Crystallographic Data:

Based on computational predictions for closely related aminopyrimidine derivatives, a hypothetical set of crystallographic parameters for this compound is presented below. It is crucial to note that these are predicted values and await experimental verification.

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Monoclinic | P2₁/c | ~8.5 | ~10.2 | ~9.8 | 90 | ~105 | 90 |

This data is predictive and based on theoretical modeling of similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound provides information about its electronic structure and the influence of its substituent groups.

Electronic Absorption Properties and Tautomeric Equilibria

The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π → π* and n → π* electronic transitions within the pyrimidine ring. The presence of multiple amino groups, which are strong auxochromes, significantly influences these transitions.

Tautomeric Equilibria:

2,4,6-Triaminopyrimidine can exist in several tautomeric forms due to the migration of protons between the ring nitrogen atoms and the exocyclic amino groups. The principal tautomeric forms are the triamino form and various imino forms. Computational studies on related aminopyrimidines suggest that the triamino tautomer is generally the most stable form in both the gas phase and in solution. researchgate.netnih.gov The equilibrium between these tautomers can be influenced by the solvent polarity.

The different tautomers will exhibit distinct UV-Vis absorption spectra. The imino tautomers, with their extended conjugation, would be expected to absorb at longer wavelengths (bathochromic shift) compared to the triamino form. However, given the predicted predominance of the triamino tautomer, its spectral signature is expected to dominate the observed UV-Vis spectrum.

Study of Substituent Effects on Electronic Transitions

The electronic transitions of the pyrimidine chromophore are sensitive to the nature and position of substituents on the ring. In this compound, the ethyl group at the C5 position and the three amino groups at the C2, C4, and C6 positions exert significant electronic effects.

Effect of Amino Groups:

The amino groups are strong electron-donating groups through resonance (+R effect) and electron-withdrawing through induction (-I effect). The resonance effect typically dominates, leading to an increase in the energy of the highest occupied molecular orbital (HOMO) and a decrease in the energy of the lowest unoccupied molecular orbital (LUMO). This results in a bathochromic shift (red shift) of the π → π* absorption bands to longer wavelengths and an increase in their intensity (hyperchromic effect) compared to the unsubstituted pyrimidine.

Effect of the Ethyl Group:

The ethyl group at the C5 position is a weak electron-donating group through induction (+I effect). This further contributes to a small bathochromic shift of the absorption bands. Studies on other substituted pyrimidines have shown that alkyl groups generally cause a modest red shift in the UV-Vis spectrum. dntb.gov.uaresearchgate.net

Predicted UV-Vis Absorption Data:

The following table presents the predicted absorption maxima (λmax) for the principal electronic transitions of this compound in a non-polar solvent, based on data from related triaminopyrimidines and considering the substituent effects.

| Transition | Predicted λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| π → π | ~280-290 | ~8,000-12,000 |

| n → π | ~320-340 | ~500-1,000 |

This data is predictive and based on theoretical considerations and data from analogous compounds.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, offering a way to approximate solutions to the Schrödinger equation for a given molecule. These calculations can predict a wide range of molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry of molecules. nih.gov By employing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), the most stable three-dimensional arrangement of atoms in 5-Ethylpyrimidine-2,4,6-triamine can be calculated. mdpi.comresearchgate.net This process involves finding the minimum energy conformation on the potential energy surface. The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C2-N1 | ~1.34 Å |

| C4-N3 | ~1.35 Å | |

| C5-C(ethyl) | ~1.51 Å | |

| C-H (ethyl) | ~1.09 Å | |

| N-H (amine) | ~1.01 Å | |

| Bond Angle | N1-C2-N3 | ~116° |

| C4-C5-C6 | ~118° | |

| H-N-H (amine) | ~115° |

Note: These are illustrative values based on similar structures and would be precisely determined by a specific DFT calculation.

Ab initio methods, such as Hartree-Fock (HF) and Møller–Plesset (MP2) perturbation theory, provide another avenue for investigating the electronic structure and energetics of this compound. mdpi.comorientjchem.org These methods are derived directly from theoretical principles without the inclusion of experimental data. They can be used to calculate the total energy of the molecule, ionization potential, and electron affinity, offering a deeper understanding of its electronic behavior. researchgate.net

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its chemical reactivity and physical properties. Electronic structure analysis provides a map of this electron distribution and the energies of the molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. nih.govmaterialsciencejournal.org A smaller gap suggests higher reactivity. For this compound, the amino groups are expected to be the primary locations of the HOMO, while the pyrimidine (B1678525) ring would likely contribute significantly to the LUMO. researchgate.net

Table 2: Predicted Frontier Orbital Energies and Related Properties for this compound (Illustrative)

| Property | Predicted Value |

|---|---|

| HOMO Energy | ~ -5.5 eV |

| LUMO Energy | ~ 1.2 eV |

| HOMO-LUMO Gap | ~ 6.7 eV |

| Ionization Potential | ~ 5.5 eV |

| Electron Affinity | ~ 1.2 eV |

Note: These are illustrative values and would be refined by specific calculations.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It helps to identify the electron-rich and electron-poor regions, which are susceptible to electrophilic and nucleophilic attack, respectively. For this compound, the MEP map would likely show negative potential (red and yellow regions) around the nitrogen atoms of the pyrimidine ring and the amino groups, indicating these as sites for electrophilic attack. The hydrogen atoms of the amino groups would exhibit positive potential (blue regions), making them susceptible to nucleophilic interactions. researchgate.net

Natural Population Analysis (NPA) is a method used to calculate the distribution of the electron density among the atoms in a molecule, resulting in partial atomic charges. nih.gov This analysis provides a quantitative measure of the charge on each atom. In this compound, the nitrogen atoms are expected to carry a negative charge, while the carbon and hydrogen atoms would have varying degrees of positive charge. This charge distribution influences the molecule's dipole moment and its interaction with other molecules.

Theoretical Studies on Reactivity and Protonation

Theoretical studies are crucial for understanding the intrinsic reactivity of a molecule and its behavior in different chemical environments. For a molecule like this compound, with multiple potential sites for protonation, computational chemistry offers powerful tools to predict the most likely outcomes.

Protonation Site Preferences and Basicity Predictions (C5 vs. N1)

The pyrimidine ring contains nitrogen atoms (N1 and N3) which are typically basic, and the exocyclic amino groups also have nitrogen atoms that can be protonated. Additionally, the electron-rich nature of the ring, enhanced by the three amino groups, could potentially allow for protonation at a carbon atom, such as C5.

Computational studies would typically involve calculating the proton affinity or the energy change upon protonation at each potential site (the ring nitrogens, the amino nitrogens, and the C5 carbon). The site with the most negative protonation energy is predicted to be the most basic. Generally, in related aminopyrimidines, the ring nitrogen atoms are the preferred sites of protonation over the exocyclic amino groups. The comparison between C5 and N1 protonation would be particularly interesting, as C5 protonation would disrupt the aromaticity of the pyrimidine ring, which is energetically costly. Therefore, N1 is anticipated to be a more favorable protonation site than C5. However, without specific computational data for this compound, this remains a hypothesis based on general chemical principles.

Computational Modeling of Acid-Base Equilibria

The acid-base equilibria of this compound in solution can be modeled using computational methods. These calculations would determine the pKa values for the various protonated forms of the molecule. Such models often combine quantum mechanical calculations of the electronic structure with a continuum solvation model to account for the effect of the solvent. By calculating the free energy difference between the protonated and deprotonated forms in a solvent, the pKa can be predicted. This information is vital for understanding how the molecule will behave in different pH environments, which is critical for applications in medicinal chemistry and materials science. Unfortunately, specific computational studies modeling these equilibria for this compound are not available in the reviewed literature.

Simulation of Spectroscopic Properties

Computational chemistry provides invaluable tools for predicting and interpreting spectroscopic data, which are essential for the characterization of new compounds.

Computational Prediction of NMR Chemical Shifts (GIAO-DFT)

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT), is a powerful tool for predicting the NMR chemical shifts of a molecule. rsc.orgnih.gov This method involves calculating the magnetic shielding tensors for each nucleus in the molecule. nih.gov The predicted shielding values can then be converted to chemical shifts by referencing them to a standard compound.

For this compound, GIAO-DFT calculations could provide predicted ¹H and ¹³C NMR spectra. These predictions are highly sensitive to the molecular geometry and conformation. nih.gov Therefore, comparing the calculated spectra with experimental data can help to confirm the structure of the molecule and to understand its preferred conformation in solution. nih.gov For example, the predicted chemical shifts for the ethyl group and the aromatic protons would be dependent on the rotational conformation of the ethyl group relative to the pyrimidine ring. While the synthesis and basic characterization of this compound, including the use of NMR, have been reported, specific GIAO-DFT prediction data is not present in the available literature.

A hypothetical data table for predicted vs. experimental chemical shifts would look like this:

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 | Data not available | Data not available |

| C4 | Data not available | Data not available |

| C5 | Data not available | Data not available |

| C6 | Data not available | Data not available |

| CH₂ (ethyl) | Data not available | Data not available |

| CH₃ (ethyl) | Data not available | Data not available |

| N1-H | Data not available | Data not available |

| N3-H | Data not available | Data not available |

| NH₂ (2) | Data not available | Data not available |

| NH₂ (4) | Data not available | Data not available |

| NH₂ (6) | Data not available | Data not available |

This table is for illustrative purposes only as the specific data is not available.

Time-Dependent DFT (TD-DFT) for Electronic Spectra Interpretation

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. mdpi.com It calculates the energies of electronic transitions from the ground state to various excited states. nih.gov For this compound, TD-DFT calculations could help to understand the nature of its electronic transitions, for instance, whether they are π→π* or n→π* transitions, and how the ethyl and amino substituents influence the absorption wavelengths. mdpi.comdntb.gov.ua This information is valuable for predicting the color of the compound and for understanding its photophysical properties. No specific TD-DFT studies on this compound were found in the literature search.

A hypothetical data table for TD-DFT results would include:

| Transition | Calculated Wavelength (nm) | Oscillator Strength | Major Orbital Contributions |

| S₀ → S₁ | Data not available | Data not available | Data not available |

| S₀ → S₂ | Data not available | Data not available | Data not available |

| S₀ → S₃ | Data not available | Data not available | Data not available |

This table is for illustrative purposes only as the specific data is not available.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov For this compound, MD simulations could be used to explore its conformational landscape, for example, the rotation of the ethyl group and the potential for intramolecular hydrogen bonding. nih.gov Furthermore, MD simulations can be used to study the interactions of the molecule with its environment, such as a solvent or a biological macromolecule. This can provide insights into its solubility, stability, and potential biological activity. At present, there are no specific molecular dynamics simulation studies focused on the conformational analysis or interactions of this compound in the available literature.

Reactivity and Reaction Pathways of 5 Ethylpyrimidine 2,4,6 Triamine

Protonation and Acid-Base Behavior

The protonation of 5-Ethylpyrimidine-2,4,6-triamine is a nuanced process, influenced by the presence of multiple basic nitrogen atoms within the pyrimidine (B1678525) ring and the amino groups, as well as the electronic and steric effects of the C5-ethyl group.

Experimental and Theoretical Studies of Protonation Dynamics

Experimental and theoretical studies on C5-substituted 2,4,6-triaminopyrimidine (B127396) derivatives have revealed a fascinating aspect of their protonation dynamics: in addition to the expected protonation at the ring nitrogen (N1), these compounds can also undergo protonation at the C5 carbon atom. nih.gov NMR investigations have provided experimental proof for this C5 protonation, leading to the formation of stable cationic sigma-complexes. nih.gov

Quantum chemical calculations have been employed to rationalize this observed protonation behavior. These theoretical studies indicate that the stability of the C5-protonated species is a result of a combination of steric and electronic effects. nih.gov The electron-donating amino groups at positions 2, 4, and 6 significantly increase the electron density of the pyrimidine ring, making the C5 position nucleophilic enough to be attacked by a proton.

Influence of Ethyl Group on Basicity and Proton Affinity

This increased electron density not only affects the pKa of the ring nitrogens but also influences the propensity for C5 protonation. The inductive effect of the ethyl group stabilizes the positive charge that develops at the adjacent carbon atoms in the transition state leading to the C5-protonated sigma-complex, thus favoring this alternative protonation pathway. Theoretical calculations of proton affinities for a range of C5-substituted 2,4,6-triaminopyrimidines would be expected to show a higher proton affinity for the 5-ethyl derivative compared to derivatives with less electron-donating or electron-withdrawing substituents at the C5 position.

Hydrogen-Deuterium Exchange Reactions at the C5-Position

The hydrogen atom at the C5 position of this compound is susceptible to exchange with deuterium (B1214612) from a deuterium-donating solvent, a reaction that provides valuable insight into the reactivity and electronic nature of the pyrimidine ring.

pH Dependence of Exchange Rates

Mechanistic Aspects of Isotope Exchange

The mechanism of hydrogen-deuterium exchange at the C5-position of this compound is intrinsically linked to the C5-protonation phenomenon. The most plausible pathway involves the formation of the C5-protonated (or deuterated) sigma-complex as a key intermediate.

The proposed mechanism is as follows:

Protonation/Deuteration: The electron-rich C5 position is attacked by a deuteron (B1233211) (D+) from the solvent, forming a carbocationic intermediate (sigma-complex) where the C5 carbon is sp3-hybridized and bonded to both a hydrogen and a deuterium atom.

Deprotonation: A base (which could be the solvent or another species) abstracts a proton (H+) from the C5 position of the sigma-complex.

Aromatization: The removal of the proton restores the aromaticity of the pyrimidine ring, resulting in the net replacement of a hydrogen atom with a deuterium atom at the C5 position.

The stability of the sigma-complex intermediate, which is enhanced by the electron-donating amino and ethyl groups, is a critical factor in determining the feasibility and rate of this isotope exchange reaction.

Electrophilic Substitution Reactions

The high electron density of the pyrimidine ring in this compound, a consequence of the three strongly activating amino groups, makes it highly susceptible to electrophilic substitution reactions. The directing influence of these substituents overwhelmingly favors the C5 position as the site of electrophilic attack.

The general mechanism for electrophilic aromatic substitution on this compound involves the attack of an electrophile (E+) on the electron-rich C5 position. This initial attack forms a resonance-stabilized carbocationic intermediate (sigma-complex), where the positive charge is delocalized over the nitrogen atoms of the pyrimidine ring and the amino groups. The subsequent loss of a proton from the C5 position restores the aromatic system and yields the C5-substituted product.

Common electrophilic substitution reactions that would be expected to readily occur at the C5 position of this compound include nitration, halogenation, sulfonation, and Friedel-Crafts reactions, provided that appropriate reaction conditions are employed. The presence of the activating groups facilitates these reactions, often allowing for milder conditions than those required for less activated aromatic systems.

Reactivity at the Pyrimidine Ring Nitrogen Atoms

The pyrimidine ring of this compound contains two nitrogen atoms, which are generally susceptible to electrophilic attack, most notably protonation. The basicity of the pyrimidine nitrogens is, however, significantly influenced by the presence of the three amino groups. These groups, being electron-donating, increase the electron density of the ring, which in turn affects the pKa values of the ring nitrogens.

Studies on the protonation of 2,4,6-triaminopyrimidine and its derivatives have shown that protonation can occur at the ring nitrogen atoms. acs.orgacs.orgnih.gov Specifically, the N(1) position is a primary site for protonation. acs.orgacs.orgnih.gov The addition of a proton to N(1) results in the formation of a stabilized cation where the positive charge is delocalized over the pyrimidine ring and the exocyclic amino groups.

The reactivity of the ring nitrogens is not limited to protonation. They can also undergo alkylation, although this is generally more difficult compared to simpler pyrimidines due to the electron-donating nature of the amino groups which can also be sites of alkylation. wikipedia.orgmasterorganicchemistry.com The reaction conditions often determine the site of alkylation.

Reactivity at the Ring Carbon Atoms

The carbon atoms of the pyrimidine ring in this compound exhibit varied reactivity. The C(2), C(4), and C(6) positions are substituted with amino groups, making them less susceptible to direct attack. However, the C(5) position, bearing an ethyl group, is a site of particular interest.

The presence of three amino groups at the 2, 4, and 6 positions significantly activates the pyrimidine ring towards electrophilic substitution, making the C(5) position electron-rich. wikipedia.org Research on 2,4,6-triaminopyrimidines has demonstrated that this position is susceptible to electrophilic attack. acs.orgacs.orgnih.gov For instance, studies have shown that in addition to N(1) protonation, protonation can also occur at the C(5) carbon, leading to the formation of a stable cationic σ-complex. acs.orgacs.orgnih.gov This indicates a high degree of nucleophilicity at this carbon.

This enhanced nucleophilicity at C(5) suggests that this compound could readily undergo various electrophilic substitution reactions at this position, such as halogenation, nitration, and nitrosation, provided that the activating effect of the amino groups is sufficient to overcome the deactivating effect of the ring nitrogens. wikipedia.org The ethyl group at C(5) would direct incoming electrophiles to the ortho and para positions if it were on a benzene (B151609) ring, but on the pyrimidine ring, its electronic effect is secondary to the powerful activation by the three amino groups.

Nucleophilic Substitution Reactions

Reactivity of Amino Groups

The three amino groups of this compound are primary nucleophiles and can participate in a variety of reactions. These include condensation reactions with aldehydes and ketones to form Schiff bases (imines). mostwiedzy.pl The reactivity of these amino groups is influenced by their position on the pyrimidine ring.

The amino groups can also undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. Furthermore, they can react with sulfonyl chlorides to yield sulfonamides. The nucleophilicity of these amino groups makes them susceptible to alkylation, although this can be a complex reaction leading to a mixture of primary, secondary, and tertiary amines. wikipedia.orgmasterorganicchemistry.com

Diazotization of the amino groups with nitrous acid can lead to the formation of diazonium salts. These intermediates are highly reactive and can be used to introduce a variety of other functional groups onto the pyrimidine ring. However, the stability of such diazonium salts can be low.

Potential for Substitution at other Ring Positions (e.g., if halogenated derivatives)

While this compound itself does not have readily displaceable leaving groups on the ring carbons, its halogenated derivatives would be highly susceptible to nucleophilic aromatic substitution (SNAr). mdpi.com Halogen atoms at the C(2), C(4), and C(6) positions of a pyrimidine ring are activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogens.

For instance, if one of the amino groups were to be replaced by a halogen, such as chlorine, this position would become a prime site for substitution by a wide range of nucleophiles. bhu.ac.in Common nucleophiles used in such reactions include amines, alkoxides, and thiolates.

The synthesis of such halogenated precursors can be achieved through various methods, including the Sandmeyer reaction on a diazotized aminopyrimidine or by direct halogenation. google.com The reactivity of these halogenated pyrimidines allows for the synthesis of a diverse array of substituted pyrimidine derivatives. For example, the reaction of a 2-amino-4,6-dichloropyrimidine (B145751) with various amines leads to the selective substitution of the chlorine atoms. nih.gov

Oxidation and Reduction Chemistry

Oxidative Degradation Mechanisms of Pyrimidines

The pyrimidine ring, while aromatic, can be susceptible to oxidation, particularly when activated by electron-donating groups like the amino and ethyl substituents present in this compound. The oxidation of pyrimidines can lead to a variety of products, including ring-opened compounds.

The presence of multiple amino groups makes the pyrimidine ring electron-rich and thus more susceptible to oxidation. Studies on the antioxidant activity of substituted 5-aminopyrimidines have shown that these compounds can be effective radical scavengers. nih.gov The oxidation can proceed via the formation of a radical cation, which can then undergo further reactions.

The ethyl group at the C(5) position can also be a site of oxidation, potentially leading to the formation of a hydroxylated or carbonylated derivative at the benzylic-like position. N-oxidation of the ring nitrogens is also a possibility, leading to the formation of pyrimidine N-oxides, which can alter the reactivity of the ring system. rsc.org

In a biological context, the degradation of pyrimidines often involves ring opening to form soluble products like β-alanine. While the specific oxidative degradation pathway for this compound is not detailed in the literature, the general principles of pyrimidine catabolism would apply.

Regarding reduction, the pyrimidine ring can be hydrogenated, although this typically requires a catalyst and can lead to the saturation of the ring to form tetrahydropyrimidines. rsc.org The amino and ethyl groups are generally stable to these reduction conditions.

Reduction Pathways and Products of this compound

The reactivity of this compound towards reduction is largely dictated by the inherent stability of its aromatic pyrimidine core, which is significantly influenced by the presence of three electron-donating amino groups. These substituents increase the electron density of the ring, making it less susceptible to nucleophilic attack and reduction. Consequently, the pyrimidine ring of this compound is notably stable and generally resistant to reduction under standard catalytic hydrogenation conditions.

While direct experimental data on the reduction of this compound is not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous pyrimidine derivatives. The pyrimidine ring system can be reduced, though it often requires forcing conditions or specific catalytic systems. For instance, the catalytic hydrogenation of some hydroxypyrimidines has been shown to proceed, albeit sometimes slowly, to yield di- and tetrahydropyrimidine (B8763341) derivatives. However, the presence of strongly activating amino groups in this compound is expected to render the ring even more resistant to such transformations compared to their hydroxyl counterparts.

Research on related compounds has demonstrated that functional groups attached to the pyrimidine ring can often be selectively reduced without affecting the aromatic core. A notable example is the catalytic hydrogenation of 5-nitroso-2,4,6-triaminopyrimidine (B18466). In this case, the nitroso group is readily reduced to an amino group to form 2,4,5,6-tetraaminopyrimidine, leaving the pyrimidine ring intact. This suggests that if a reducible functional group were present on this compound, it would likely be the primary site of reaction under mild reduction conditions.

The ethyl group at the 5-position is a saturated alkyl substituent and is, under most circumstances, inert to common reduction methods. Therefore, any reduction of this compound would be expected to occur at the pyrimidine ring itself, should sufficiently harsh conditions be employed.

Given the electronic properties of this compound, it can be predicted that significant energy input, such as high pressure and temperature in combination with potent catalysts (e.g., rhodium on carbon), would be necessary to achieve reduction of the pyrimidine ring. The likely products of such a forced reduction would be the corresponding di- and tetrahydro-pyrimidine derivatives. However, the stability of the 2,4,6-triaminopyrimidine system, as suggested by studies on its photostability, indicates a high resilience towards structural modification. rsc.org

The following table summarizes the predicted reactivity of this compound towards reduction based on the known chemistry of similar pyrimidine derivatives.

| Reagent/Condition | Predicted Reactivity | Potential Product(s) |

| H₂, Pd/C, Room Temp, Atm. Pressure | No reaction expected | This compound (unchanged) |

| H₂, PtO₂, Room Temp, Atm. Pressure | No reaction expected | This compound (unchanged) |

| NaBH₄, Ethanol (B145695) | No reaction expected | This compound (unchanged) |

| LiAlH₄, THF | No reaction expected | This compound (unchanged) |

| H₂, Rh/C, High Pressure, High Temp. | Possible slow reduction of the pyrimidine ring | 5-Ethyl-1,4,5,6-tetrahydropyrimidine-2,4,6-triamine and/or 5-Ethyldihydropyrimidine-2,4,6-triamine |

Supramolecular Chemistry and Crystal Engineering

Hydrogen Bonding Networks in Crystalline Structures

The 2,4,6-triaminopyrimidine (B127396) moiety is a versatile building block capable of forming a variety of hydrogen-bonded motifs. The primary interactions anticipated are N-H···N bonds between the amino groups and the nitrogen atoms of the pyrimidine (B1678525) ring, and, in the presence of suitable co-formers or solvents, N-H···O bonds.

Studies on related 2,4-diaminopyrimidine (B92962) derivatives have shown that these interactions are highly directional and lead to the formation of predictable supramolecular synthons. For instance, the interaction between an aminopyrimidine and a carboxylic acid typically results in a robust cyclic motif. nih.govresearchgate.netelsevierpure.com In the crystal structure of 2,4,6-triaminopyrimidine-1,3-diium dinitrate, hydrogen-bonding interactions between the cation and the nitrate (B79036) anions create a one-dimensional supramolecular network. iucr.org

Table 1: Representative Hydrogen Bond Geometries in Aminopyrimidine Derivatives

| Donor (D) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |

| N-H | N | 0.86 | 2.15 | 3.01 | 170 | iucr.org |

| N-H | O | 0.86 | 2.05 | 2.91 | 175 | researchgate.net |

| O-H | N | 0.82 | 1.89 | 2.71 | 178 | researchgate.net |

Note: The data in this table is illustrative and derived from crystal structures of related aminopyrimidine compounds. The exact values for 5-Ethylpyrimidine-2,4,6-triamine may vary.

Self-Assembly Principles of Pyrimidine Triamines

The ability of 2,4,6-triaminopyrimidine derivatives to self-assemble into predictable and robust supramolecular structures is a cornerstone of their application in crystal engineering. nih.gov This self-assembly is primarily driven by the formation of strong and directional hydrogen bonds.

The multiple hydrogen bonding sites on the this compound molecule allow for the formation of extended one-, two-, or even three-dimensional architectures. The specific pattern of hydrogen bonds will determine the dimensionality of the resulting supramolecular assembly. For example, the formation of linear chains or tapes is a common motif, which can then be further interconnected to form sheets or more complex networks. The deliberate combination of different intermolecular interactions, such as hydrogen bonds and halogen bonds, has been explored to create complex, multi-component molecular solids. nih.gov

In aminopyrimidine systems, common graph set descriptors include R²₂(8) for the robust eight-membered ring motif formed between two aminopyrimidine molecules or between an aminopyrimidine and a carboxylic acid. researchgate.netresearchgate.netnih.gov More complex patterns involving multiple hydrogen bonds can also be described using this notation. For example, in some co-crystals of aminopyridines with carboxylic acids, DADA arrays of quadruple hydrogen bonds with graph-set notations of R²₂(8) and R⁴₄(12) have been observed. nih.gov

Table 2: Common Hydrogen Bonding Motifs in Aminopyrimidine Structures and their Graph Set Descriptors

| Motif Description | Graph Set Descriptor | Involved Functional Groups |

| Centrosymmetric dimer | R²₂(8) | Two aminopyrimidine molecules |

| Heterodimer with carboxylic acid | R²₂(8) | Aminopyrimidine and carboxylic acid |

| Quadruple hydrogen-bonded array | R²₂(8), R⁴₄(12) | Two aminopyrimidine and two acid molecules |

Note: This table presents common motifs observed in related compounds and are expected to be relevant for this compound.

Co-crystallization Studies with Complementary Molecules

Co-crystallization is a widely used technique in crystal engineering to modify the physicochemical properties of a target molecule by incorporating a second, complementary molecule (a co-former) into the crystal lattice. The success of co-crystallization relies on the formation of robust and predictable supramolecular synthons between the target and the co-former.

Given the hydrogen bonding capabilities of this compound, it is an excellent candidate for co-crystallization studies. Carboxylic acids are particularly suitable co-formers due to their ability to form strong and highly directional N-H···O and O-H···N hydrogen bonds with the aminopyrimidine moiety, often resulting in the formation of the reliable R²₂(8) synthon. nih.govresearchgate.net The investigation of co-crystals of 2,4-diaminopyrimidine derivatives with nitrobenzoic acids has revealed novel hydrogen bonding motifs and supramolecular patterns. researchgate.netelsevierpure.com The choice of co-former can be used to tune the resulting crystal structure and, consequently, the material's properties.

Design and Synthesis of Co-crystals and Salts

The design of co-crystals and salts of aminopyrimidines, and by extension this compound, primarily revolves around the predictable hydrogen bonding patterns between the aminopyrimidine moiety and a selected co-former, often a carboxylic acid. acs.orgacs.org The most prevalent and robust supramolecular synthon observed in these systems is the R²₂(8) graph set motif, where the carboxylic acid's hydroxyl group hydrogen bonds to a pyrimidine ring nitrogen, and the carbonyl oxygen accepts a hydrogen bond from an adjacent amino group. acs.orgacs.org

The synthesis of such multi-component crystals is typically achieved through methods like solvent evaporation, where stoichiometric amounts of the aminopyrimidine and the co-former are dissolved in a suitable solvent, followed by slow evaporation to induce crystallization. researchgate.net Reaction cocrystallization is another technique employed, particularly when the components have differing solubilities. researchgate.net

Systematic studies on 2-amino-4,6-dimethylpyrimidine (B23340) (MP) and 2-amino-4,6-dimethoxypyrimidine (B117758) (MOP) with various carboxylic acids have revealed the recurrent formation of specific supramolecular assemblies. acs.orgacs.org These studies indicate that beyond the primary R²₂(8) synthon, larger, predictable patterns such as linear heterotetramers (LHT), cyclic heterotetramers (CHT), and heterotrimers (HT) can form. acs.orgacs.org The formation of either a co-crystal or a salt is often correlated with the difference in pKa values (ΔpKa) between the aminopyrimidine and the carboxylic acid, although this is not always a definitive predictor. acs.org

Table 1: Common Supramolecular Synthons in Aminopyrimidine-Carboxylic Acid Systems

| Supramolecular Synthon | Description | Prevalence |

| R²₂(8) Heterosynthon | A robust hydrogen-bonded ring formed between the aminopyrimidine and a carboxylic acid. | Highly common in co-crystals and salts. acs.orgacs.org |

| Linear Heterotetramer (LHT) | A linear assembly of four molecules (two aminopyrimidine, two acid) held by hydrogen bonds. | Dominant in many reported structures. acs.orgacs.org |

| Cyclic Heterotetramer (CHT) | A cyclic arrangement of four molecules. | Less common than LHT. acs.orgacs.org |

| Heterotrimer (HT) | An assembly of three molecules. | Less common than LHT. acs.orgacs.org |

Influence of Counterions on Crystal Structure and Properties

In cases where salt formation occurs, the counterion (the deprotonated co-former) plays a crucial role in dictating the resulting crystal structure and, consequently, the material's properties. The size, shape, and charge distribution of the counterion influence the packing of the molecules in the crystal lattice.

The choice of counterion can significantly impact physicochemical properties such as solubility, melting point, and stability. While specific data for this compound is not available, the principle remains that different counterions will lead to distinct crystalline forms with unique properties.

Polymorphism and Solid-State Transformations

Polymorphism is the ability of a solid material to exist in more than one crystalline form. researchgate.net These different forms, or polymorphs, have the same chemical composition but differ in their crystal lattice arrangements. As a result, polymorphs of the same compound can exhibit different physicochemical properties, including solubility, dissolution rate, and stability, which are critical in the pharmaceutical industry. researchgate.net

While there are no specific studies detailing the polymorphism of this compound, it is a well-documented phenomenon among aminopyrimidine-containing active pharmaceutical ingredients. researchgate.net The potential for different hydrogen bonding arrangements and packing motifs, as suggested by the variety of synthons observed in related co-crystals, indicates a high likelihood that this compound could also exhibit polymorphism under different crystallization conditions.

Solid-state transformations, the conversion of one polymorphic form to another, can be induced by factors such as temperature, pressure, and humidity. Understanding and controlling these transformations are essential for ensuring the quality and consistency of a drug product. researchgate.net Given the structural similarities to other aminopyrimidines, it is reasonable to anticipate that this compound could undergo such transformations, a factor that would require thorough investigation in any potential application.

Applications in Advanced Chemical Research Excluding Prohibited Categories

Utilization as a Synthetic Building Block

The strategic placement of reactive amino groups and the inherent electronic properties of the pyrimidine (B1678525) ring make 5-Ethylpyrimidine-2,4,6-triamine a sought-after precursor in organic synthesis.

Precursor in the Synthesis of Complex Heterocyclic Systems

This compound serves as a foundational element in the construction of intricate heterocyclic frameworks. The amino groups on the pyrimidine ring can undergo condensation reactions with various electrophiles to form fused ring systems. nih.gov For instance, reactions with dicarbonyl compounds or their equivalents can lead to the formation of purine-like structures or other polycyclic aromatic systems with embedded pyrimidine rings. The synthesis of pyridodipyrimidine heterocycles, which are tricyclic systems with multiple nitrogen atoms, can be achieved through reactions involving substituted pyrimidines. nih.gov

The reactivity of the amino groups allows for the stepwise construction of complex molecules. For example, classical methods for synthesizing the pyrimidine core involve the cyclocondensation of guanidine (B92328) or thiourea (B124793) derivatives with 1,3-dicarbonyl compounds. researchgate.net This highlights the fundamental role of amine functionalities, like those in this compound, in building heterocyclic systems. Furthermore, the synthesis of pyrrolo[2,3-d]pyrimidines has been accomplished using 5-ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine as a key intermediate, demonstrating the utility of substituted pyrimidines in creating more complex, fused heterocycles. nih.gov

The following table provides an overview of representative complex heterocyclic systems synthesized using pyrimidine-based precursors.

| Precursor | Reagent(s) | Resulting Heterocyclic System |

| 2,4,6-Trichloropyrimidine-5-carbaldehyde | Amines, Wittig reagents, Bromine | Substituted Pyrimidines and Pyrrolopyrimidines |

| 5-Chloro-2,4,6-trifluoropyrimidine | Primary and Secondary Amines | Substituted Pyrimidines researchgate.net |

| 6-Aminouracil | Aryl Aldehydes | Pyrido[2,3-d:6,5-d']dipyrimidines nih.gov |

| 2-Methyl-6-(substituted-amino)pyrimidin-4(3H)-one | 2,4,6-Trichloropyrimidine-5-carbaldehyde | Tri-substituted-pyrido-dipyrimidine-tetraones nih.gov |

| 5-Ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine | Aryl Thiols | 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines nih.gov |

Scaffold for the Development of New Organic Reagents

The inherent reactivity of this compound allows for its use as a scaffold to develop novel organic reagents. The amino groups can be chemically modified to introduce a variety of functional groups, thereby tuning the reagent's properties for specific applications. For instance, derivatization of the amino groups can lead to the formation of Schiff bases, which are versatile ligands in their own right.

Ligand Design in Coordination Chemistry and Catalysis

The nitrogen atoms of the pyrimidine ring and the exocyclic amino groups of this compound are excellent coordination sites for metal ions. researchgate.net This property makes it a valuable ligand in the field of coordination chemistry and catalysis.

Metal Complexation Studies

This compound can act as a multidentate ligand, binding to a metal center through one or more of its nitrogen atoms. The coordination properties of pyrimidine derivatives are crucial for understanding the role of metal ions in various chemical and biological systems. researchgate.net The resulting metal complexes can exhibit diverse geometries and electronic properties, depending on the metal ion and the coordination mode of the ligand. nih.gov The study of these complexes provides insights into fundamental aspects of coordination chemistry, such as bonding, structure, and reactivity. researchgate.net

Characterization of these metal complexes is typically carried out using a variety of spectroscopic and analytical techniques, including:

FTIR Spectroscopy: To identify the coordination sites of the ligand to the metal ion. nih.gov

UV-Visible Spectroscopy: To study the electronic transitions within the complex. nih.gov

NMR Spectroscopy: To elucidate the structure of the complex in solution. researchgate.net

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state. nih.gov

Magnetic Susceptibility Measurements: To determine the magnetic properties of the complex, which can provide information about the oxidation state and spin state of the metal ion. nih.gov

Application in Metal-Catalyzed Organic Reactions

Metal complexes of pyrimidine derivatives, including those of this compound, have shown significant promise as catalysts in a variety of organic reactions. mdpi.com The ligand can influence the catalytic activity of the metal center by modifying its steric and electronic environment. nih.gov For example, transition metal-catalyzed reactions are powerful tools for the synthesis of complex organic molecules, including nitrogen-containing heterocycles. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been successfully employed for the synthesis of 2,4,6-trisubstituted pyrimidines and triazines. nih.govresearchgate.net These reactions involve the coupling of a halogenated pyrimidine with a boronic acid in the presence of a palladium catalyst, demonstrating the utility of pyrimidine scaffolds in C-C bond formation. researchgate.net Furthermore, iron-catalyzed cyclization reactions have been developed for the synthesis of pyrimidines from readily available starting materials. nih.gov

The following table summarizes some metal-catalyzed reactions where pyrimidine derivatives play a key role.

| Reaction Type | Catalyst | Substrates | Product |

| Suzuki Cross-Coupling | Palladium-tetraphosphine | Heteroaryl Halides, Arylboronic Acids | Aryl-substituted Heterocycles researchgate.net |

| Cyclization | Iron | Ketoxime Carboxylates, Aldehydes | Pyrimidines nih.gov |